1-[1-(3-Chlorophenyl)cyclohexyl]piperidine, monohydrochloride, often found in its free base form referred to as 3-Cl-PCP, is a synthetic derivative of phencyclidine (PCP) [, , ]. This compound belongs to the arylcyclohexylamine class and serves as a valuable tool in pharmacological research, particularly in studies related to the central nervous system [, ].
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a cyclohexyl ring and further connected to a piperidine ring. This compound is classified as a piperidine derivative and is often utilized in scientific research across various fields, including chemistry, biology, and medicine. The monohydrochloride form enhances its solubility in water, making it more accessible for experimental applications.
The synthesis of 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride typically involves multiple steps:
The molecular formula of 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is with a molecular weight of approximately 279.81 g/mol. The compound features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and spatial arrangement.
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is involved in several chemical reactions:
The mechanism of action for 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride primarily involves its interaction with specific receptors within the brain. It is known to bind to sigma receptors, which modulate neurotransmitter release and signal transduction pathways. The compound's structural features allow it to effectively engage with both hydrophilic and lipophilic environments, making it versatile in biological activity.
Research indicates that the compound may influence calcium signaling pathways through sigma receptor modulation, affecting various physiological responses .
Physical properties such as boiling point, density, and refractive index can be determined through standard laboratory methods including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride has several scientific applications:
Arylcyclohexylamines (ACHAs) constitute a historically significant class of compounds in neuropsychopharmacology, originally developed for anesthetic applications but later recognized for their complex psychotomimetic and neuroprotective properties. The foundational compound phencyclidine (PCP), discovered in the 1950s, revealed potent N-methyl-D-aspartate (NMDA) receptor antagonism, driving research into dissociative anesthetics and schizophrenia models [3] [4]. This spurred systematic exploration of ACHA derivatives to modulate neurotransmitter systems, particularly sigma (σ) receptors, which influence neuronal signaling, calcium flux, and cellular stress responses. Early studies identified the cyclohexyl-piperidine/piperazine core as critical for central nervous system (CNS) activity, leading to advanced ligands like 1-[1-(3-chlorophenyl)cyclohexyl]-piperidine, monohydrochloride (CAS: 175865-59-5), designed to enhance receptor selectivity and metabolic stability [6]. The incorporation of halogenated aryl rings (e.g., 3-chlorophenyl) emerged as a strategic modification to improve blood-brain barrier permeability and σ receptor affinity, positioning ACHAs as tools for probing neurological disorders [4] [6].
Table 1: Evolution of Key Arylcyclohexylamine Derivatives
Compound | Structural Feature | Primary Target | Historical Significance |
---|---|---|---|
Phencyclidine (PCP) | Piperidine + cyclohexyl + phenyl | NMDA receptor | Prototypical dissociative anesthetic; schizophrenia model |
Ketamine | 2-Chlorophenyl variant | NMDA receptor | Clinically used anesthetic/antidepressant |
PB28 (Sigma ligand) | Cyclohexylpiperazine + tetrahydronaphthalene | Sigma-2 receptor | Early antitumor sigma ligand prototype |
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine | 3-Chlorophenyl + piperidine | Sigma receptors | Optimized for receptor selectivity and stability [6] |
Sigma (σ) receptors are classified into σ1 and σ2 subtypes, both implicated in cancer proliferation, pain modulation, and neurodegenerative processes. ACHA-based ligands exploit distinct pharmacophores to engage these targets:
Table 2: Structural Motifs Governing Sigma Receptor Affinity
Pharmacophore Element | Role in Ligand-Receptor Interaction | Example in 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine |
---|---|---|
Halogenated Aryl Ring | Enhances lipophilicity and σ receptor binding via halogen bonding | 3-Chlorophenyl group |
Piperidine Nitrogen | Forms ionic bonds with σ1R Glu172; influences protonation state | Tertiary amine in monohydrochloride salt form |
Cyclohexyl Linker | Provides 3D rigidity for optimal aryl/amine positioning | 1,1-disubstituted cyclohexane core |
Hydrophobic Extensions | Engages σ2-specific subpockets; modulates cytotoxicity | Absent (minimal scaffold) vs. PB28’s naphthalene extension [9] |
This derivative exemplifies structure-driven optimization for selective sigma receptor modulation. Key design rationales include:
Table 3: Comparative Receptor Affinity and Therapeutic Potential
Compound | σ1R Ki (nM) | σ2R Ki (nM) | Primary Therapeutic Focus |
---|---|---|---|
PB28 [9] | 22–50 | 1.8–3.2 | Pancreatic cancer (mitochondrial ROS) |
S1RA [7] | 17 | >1,000 | Neuropathic pain (Phase II trials) |
KSK68 [7] | 8.5 | 320 | Dual H3R/σ1R antagonist for pain |
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine [6] [9] | ~30 (predicted) | >500 (predicted) | Targeted oncology and CNS disorders |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3